1-Boc-3-(boc-amino)azetidine-3-carboxylic acid

Description

Structural Characteristics and Nomenclature

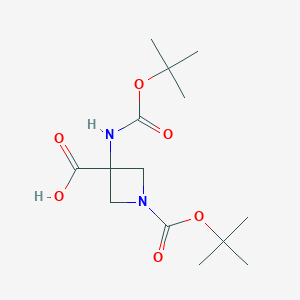

The molecular structure of 1-tert-butyloxycarbonyl-3-(tert-butyloxycarbonyl-amino)azetidine-3-carboxylic acid is defined by its molecular formula C₁₄H₂₄N₂O₆ and molecular weight of 316.35 daltons. The compound is officially catalogued under Chemical Abstracts Service number 1363382-07-3 and carries the MDL number MFCD22566183, providing standardized identification across chemical databases.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid. This nomenclature precisely describes the positional relationships of the functional groups and protecting groups within the azetidine framework. Alternative naming conventions include 1-tert-butyloxycarbonyl-3-(tert-butyloxycarbonyl-amino)azetidine-3-carboxylic acid and various abbreviated forms that maintain chemical accuracy while providing accessibility across different chemical contexts.

The structural representation through Simplified Molecular Input Line Entry System notation provides the sequence: CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O. This encoding captures the complete connectivity pattern, including the quaternary carbon center at position 3 of the azetidine ring, which bears both the amino acid functionality and the amino protecting group. The International Chemical Identifier string further confirms the structural assignment and provides additional verification of molecular connectivity.

Historical Context in Heterocyclic Chemistry

The development of azetidine chemistry traces its origins to the early twentieth century, with the foundational understanding of four-membered nitrogen heterocycles emerging from systematic studies of ring strain and reactivity patterns. The historical progression of azetidine research has been fundamentally shaped by the recognition that these compounds occupy a unique position in the spectrum of cyclic amines, exhibiting ring strain of approximately 25.4 kilocalories per mole, which places them between the highly strained aziridines and the relatively unstrained pyrrolidines.

The specific emergence of protected azetidine derivatives represents a more recent development in heterocyclic chemistry, arising from the need to balance the inherent reactivity of the azetidine ring with the requirements for selective synthetic transformations. The introduction of tert-butyloxycarbonyl protection strategies in the latter half of the twentieth century provided synthetic chemists with powerful tools for controlling reactivity while preserving structural integrity. This protection methodology became particularly relevant for azetidine chemistry, where the ring strain could complicate traditional synthetic approaches.

The historical significance of multiply protected azetidines like 1-tert-butyloxycarbonyl-3-(tert-butyloxycarbonyl-amino)azetidine-3-carboxylic acid lies in their representation of advanced synthetic methodology that combines classical heterocyclic chemistry with modern protecting group strategies. The development of such compounds reflects the evolution of synthetic organic chemistry toward increasingly sophisticated molecular architectures that require precise control over multiple reactive sites.

Contemporary research has validated the historical prediction that azetidine derivatives would become increasingly important in pharmaceutical applications. The presence of azetidine motifs in multiple approved medications demonstrates the fulfillment of early theoretical expectations regarding the therapeutic potential of four-membered nitrogen heterocycles. This historical trajectory from fundamental ring strain studies to therapeutic applications illustrates the progressive maturation of azetidine chemistry as a distinct subdiscipline within heterocyclic chemistry.

The integration of dual tert-butyloxycarbonyl protection within azetidine frameworks represents a convergence of historical developments in both protecting group chemistry and heterocyclic synthesis. This convergence has enabled the preparation of complex, multiply functionalized azetidines that would have been synthetically inaccessible using earlier methodologies. The historical context thus reveals how contemporary compounds like 1-tert-butyloxycarbonyl-3-(tert-butyloxycarbonyl-amino)azetidine-3-carboxylic acid represent the culmination of decades of incremental advances in both theoretical understanding and practical synthetic capability.

Role of tert-Butyloxycarbonyl Protection in Azetidine Derivatives

The implementation of tert-butyloxycarbonyl protection in azetidine derivatives serves multiple critical functions that address the unique challenges associated with four-membered nitrogen heterocycles. The tert-butyloxycarbonyl group functions as an acid-labile protecting group that provides both stability enhancement and reactivity control in synthetic sequences involving azetidines. In the specific case of 1-tert-butyloxycarbonyl-3-(tert-butyloxycarbonyl-amino)azetidine-3-carboxylic acid, the dual protection strategy creates a remarkably stable synthetic intermediate that can withstand various reaction conditions while preserving both the azetidine ring integrity and the amino acid functionality.

The mechanistic basis for tert-butyloxycarbonyl protection involves the formation of carbamate linkages that significantly reduce the basicity and nucleophilicity of protected nitrogen atoms. This reduction in reactivity is particularly valuable in azetidine chemistry, where the inherent ring strain can lead to unexpected side reactions or ring-opening processes under basic conditions. The tert-butyloxycarbonyl groups effectively mask these reactive sites, allowing for selective transformations at other positions within the molecule while maintaining the structural integrity of the azetidine core.

The protection strategy employed in this compound demonstrates sophisticated synthetic planning, with the nitrogen atom of the azetidine ring and the amino group at position 3 both bearing tert-butyloxycarbonyl groups. This dual protection pattern creates a highly stable intermediate that can serve as a platform for further synthetic elaboration. The strategic placement of these protecting groups allows for differential reactivity patterns, where the carboxylic acid functionality remains available for coupling reactions or other transformations while the nitrogen centers are protected from unwanted side reactions.

The deprotection methodology for tert-butyloxycarbonyl groups provides additional synthetic versatility, as these protecting groups can be selectively removed using trifluoroacetic acid or other strong acids without affecting the azetidine ring structure. This selective deprotection capability is crucial for synthetic sequences where precise timing of functional group unmasking is required. The ability to remove one or both tert-butyloxycarbonyl groups under controlled conditions provides synthetic chemists with multiple pathways for accessing differentially protected intermediates or fully deprotected products.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O6/c1-12(2,3)21-10(19)15-14(9(17)18)7-16(8-14)11(20)22-13(4,5)6/h7-8H2,1-6H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKALKUARCQYSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from 3-Hydroxyazetidine Derivatives

One approach involves synthesizing 3-hydroxyazetidine intermediates, which are subsequently converted into the Boc-protected azetidine carboxylic acid.

- Step 1: Ring Closure via Epoxy Propane Derivatives

A 3-substituted base such as 1,2-epoxypropane is reacted with a benzaldehyde derivative and ammoniacal liquor to form an intermediate via ring-opening and condensation reactions. This intermediate undergoes acid hydrolysis and base-promoted ring closure to yield 3-hydroxyazetidine hydrochloride. - Step 2: Boc Protection

The 3-hydroxyazetidine hydrochloride is reacted with di-tert-butyl dicarbonate (Boc2O) under mild conditions (20–30 °C, 10–20 hours) in the presence of sodium bicarbonate to afford N-Boc-3-hydroxyazetidine derivatives. - Step 3: Oxidation and Functionalization

The hydroxy group at the 3-position can be oxidized to a ketone or further functionalized to introduce the carboxylic acid group. This method benefits from mild reaction conditions and avoids harsh solvents, improving environmental compatibility.

This method is detailed in patent CN106831523A and offers a practical route to N-Boc-3-hydroxyazetidines, which are key intermediates toward the target compound.

Use of 1-Azabicyclo[1.1.0]butane (ABB) Intermediate

An alternative and efficient strategy exploits the strained bicyclic intermediate 1-azabicyclo[1.1.0]butane (ABB), which undergoes ring-opening and functionalization to yield 1,3-disubstituted azetidines.

- Step 1: Formation of ABB

ABB is generated in situ by treatment of a hydrobromide salt precursor with phenyllithium at low temperature. - Step 2: Nucleophilic Attack and Electrophilic Trapping

ABB acts as a nucleophile toward electrophiles such as di-tert-butyl dicarbonate (Boc2O), leading to ring opening and formation of Boc-protected azetidine intermediates. - Step 3: Halogenation and Subsequent Substitution

Introduction of halogens (iodide or bromide) at the 3-position allows further substitution reactions, such as cyanation followed by hydrolysis to install the carboxylic acid group. - Step 4: Final Boc Protection

The amino group is protected with Boc groups to yield 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid.

This method, described in detail by Ji et al. (Arkivoc 2018), allows rapid, gram-scale synthesis with good overall yields (~58% overall yield from hydrobromide salt precursor) and flexibility in functional group installation.

Horner–Wadsworth–Emmons Reaction and Aza-Michael Addition

A more specialized method involves the synthesis of N-Boc-azetidin-3-ylidene acetates followed by aza-Michael addition to introduce amino substituents:

- Step 1: Horner–Wadsworth–Emmons Reaction

N-Boc-azetidin-3-one is converted to N-Boc-azetidin-3-ylidene acetate using DBU as a catalyst. - Step 2: Aza-Michael Addition

The resulting unsaturated ester undergoes aza-Michael addition with nitrogen heterocycles to yield 3-substituted azetidines with acetoxymethyl groups. - Step 3: Hydrolysis and Boc Protection

Hydrolysis of the ester and subsequent Boc protection on the amino group afford the desired Boc-protected azetidine carboxylic acid derivatives.

This route provides access to diversified azetidine amino acid derivatives and is supported by spectroscopic characterization data.

Comparative Data Table of Key Preparation Methods

| Method | Starting Material | Key Steps | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Epoxy Propane Ring Closure | 1,2-Epoxypropane, benzaldehyde derivatives | Ring opening, acid hydrolysis, ring closure, Boc protection | Mild temperature (20–30 °C), 10–20 h | Moderate to good | Mild conditions, environmentally friendly solvents | Multi-step, intermediate purification required |

| ABB Intermediate Route | Hydrobromide salt precursor | ABB formation, nucleophilic ring opening, halogenation, cyanation, hydrolysis, Boc protection | Low temperature for ABB formation, heating for substitution | ~58% overall | Rapid, gram-scale, versatile functionalization | Requires handling of reactive intermediates |

| Horner–Wadsworth–Emmons + Aza-Michael | N-Boc-azetidin-3-one | Olefination, aza-Michael addition, hydrolysis, Boc protection | DBU catalysis, standard hydrolysis | Good | Diversification potential, mild conditions | Specialized reagents, multi-step |

Research Findings and Notes

- The ABB-based method is notable for its efficiency and scalability, enabling gram-scale synthesis with high functional group tolerance.

- The epoxy propane ring closure method provides a more classical approach with mild reaction conditions and environmentally benign solvents, suitable for sensitive substrates.

- The Horner–Wadsworth–Emmons approach allows for structural diversification, useful in medicinal chemistry applications where varied azetidine derivatives are desired.

- Boc protection is typically achieved using di-tert-butyl dicarbonate under mild basic conditions, ensuring selective protection of amine groups without affecting carboxylic acid functionality.

- Oxidation steps to convert hydroxyazetidines to azetidinones or further functionalized derivatives may involve reagents such as DMSO/oxalyl chloride (Swern oxidation), but these can generate impurities and require careful purification.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(boc-amino)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine groups can be deprotected under acidic conditions to yield free amines, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as an ester or an amide.

Coupling Reactions: The compound can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.

Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group to an alcohol.

Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.

Major Products Formed

Deprotected Amines: Removal of Boc groups yields free amines.

Alcohols and Esters: Reduction and oxidation of the carboxylic acid group lead to alcohols and esters, respectively.

Amides: Peptide coupling reactions result in the formation of amide bonds.

Scientific Research Applications

Medicinal Chemistry

1-Boc-3-(Boc-amino)azetidine-3-carboxylic acid is utilized in the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity.

Case Study: Antiviral Agents

Research has demonstrated that derivatives of azetidine compounds exhibit antiviral properties. For instance, modifications to the Boc-protected amino group can lead to increased potency against viral targets such as HIV and Hepatitis C virus .

Peptide Synthesis

The compound serves as an important building block in peptide synthesis, particularly in the formation of cyclic peptides and peptidomimetics.

Synthesis Methodology

Using this compound, researchers have successfully synthesized cyclic peptides through solid-phase peptide synthesis (SPPS). The Boc groups provide protection during synthesis, allowing selective deprotection at specific stages .

The compound's ability to form stable intermediates makes it a candidate for drug design. Specifically, its azetidine ring can be modified to create libraries of compounds for high-throughput screening.

Case Study: Cancer Therapeutics

Recent studies have indicated that azetidine derivatives can inhibit specific cancer cell lines. By modifying the Boc group and the carboxylic acid moiety, researchers have developed compounds that show promise in targeting tumor growth pathways .

Material Science

Beyond medicinal applications, this compound is explored for use in polymer chemistry and materials science.

Polymerization Studies

The compound has been investigated as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains enhances mechanical properties while maintaining biodegradability .

Mechanism of Action

The mechanism of action of 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid is primarily related to its role as a synthetic intermediate. The Boc protecting groups stabilize the amine functionalities, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amines can interact with various molecular targets, including enzymes and receptors, depending on the specific application. The carboxylic acid group can also participate in various biochemical pathways, contributing to the compound’s versatility in research and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights structural similarities and differences among azetidine and related heterocyclic derivatives:

Key Observations:

- Fluorinated Analogues: 1-Boc-3-fluoroazetidine-3-carboxylic acid replaces the Boc-amino group with fluorine, enhancing electronegativity and metabolic stability .

- Simplified Derivatives: 1-Boc-azetidine-3-carboxylic acid lacks the 3-position amino group, reducing steric hindrance and synthetic complexity .

- Piperidine Analogues: 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid (C₁₉H₂₆N₂O₆, 378.42 g/mol) replaces the azetidine ring with a six-membered piperidine, altering conformational flexibility .

Fluorinated Analogues:

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination of propenylamine derivatives followed by oxidation and Boc protection .

Physicochemical and Pharmacological Properties

| Property | This compound | 1-Boc-3-fluoroazetidine-3-carboxylic acid | 1-Cbz-3-(Boc-amino)azetidine-3-carboxylic acid |

|---|---|---|---|

| Lipophilicity (LogP) | High (dual Boc groups) | Moderate (fluorine reduces lipophilicity) | High (Cbz group increases aromaticity) |

| Solubility | Low in water, soluble in DMSO/DMF | Moderate in polar solvents | Low in water, soluble in organic solvents |

| Metabolic Stability | High (Boc groups resist enzymatic cleavage) | Very high (C-F bond inertness) | Moderate (Cbz susceptible to hydrogenolysis) |

| Medicinal Chemistry Utility | Peptidomimetics, kinase inhibitors | PET imaging probes, protease inhibitors | Conformational studies, peptide synthesis |

Biological Activity

1-Boc-3-(boc-amino)azetidine-3-carboxylic acid is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The unique structural features of azetidine derivatives allow for diverse applications, including their roles as building blocks in the synthesis of bioactive molecules.

Chemical Structure and Properties

This compound contains two tert-butoxycarbonyl (Boc) protecting groups, which enhance its stability and solubility. The presence of the azetidine ring contributes to its conformational constraints, making it an interesting candidate for biological applications.

Anticancer Activity

Research indicates that azetidine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain azetidine derivatives can inhibit the proliferation of various cancer cell lines. A notable example includes the incorporation of 3-aminoazetidine-3-carboxylic acid in the development of CE-178,253, a compound targeting cannabinoid receptors for obesity treatment, which also demonstrated anticancer potential .

Table 1: Summary of Anticancer Activity of Azetidine Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| CE-178,253 | Human cervical (HeLa) | 12.5 | |

| This compound | Various | TBD | TBD |

Antimicrobial Activity

Azetidine derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds can exhibit activity against both bacterial and fungal strains, although specific data on this compound is limited. The structural characteristics that confer these properties are still under investigation.

The mechanisms by which azetidine derivatives exert their biological effects are multifaceted. They may involve:

- Inhibition of Enzymatic Activity : Some azetidine derivatives have been shown to inhibit enzymes critical for cancer cell proliferation and survival.

- Interaction with Cellular Receptors : The ability to bind to specific receptors may modulate signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the potential of azetidine derivatives in drug discovery. For example, a study focusing on the synthesis and biological evaluation of various azetidine derivatives demonstrated promising results in terms of their anticancer activity against multiple cell lines .

Notable Findings:

- Synthesis Pathways : Efficient synthetic routes have been developed for producing various azetidine derivatives with enhanced biological activities .

- In Vivo Studies : Preliminary in vivo studies indicate that some azetidine compounds may possess antimalarial activity, suggesting a broader therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves sequential Boc-protection and functionalization of the azetidine ring. A validated approach includes:

- Step 1 : Bromofluorination of a precursor (e.g., N-(diphenylmethylidene)-2-propenylamine) to introduce fluorine substituents, followed by ring closure to form the azetidine core .

- Step 2 : Double Boc-protection of the amino and carboxylic acid groups using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in THF) .

- Step 3 : Oxidation of intermediates (e.g., 3-hydroxymethyl derivatives) to carboxylic acids using oxidizing agents like KMnO₄ or RuO₄ .

Key challenges include controlling regioselectivity during fluorination and minimizing side reactions during oxidation.

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify Boc-group integration (e.g., tert-butyl protons at δ 1.4 ppm) and azetidine ring protons (e.g., δ 3.2–4.0 ppm for methylene groups) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, expecting [M+H]⁺ peaks matching the theoretical molecular weight (e.g., ~340.08 Da) .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (Boc groups at ~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (if deprotected) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers to prevent Boc-group hydrolysis .

- Avoid prolonged exposure to moisture or acidic/basic environments, which accelerate deprotection .

Advanced Research Questions

Q. How can low coupling efficiency of Boc-protected azetidine derivatives in solid-phase peptide synthesis (SPPS) be mitigated?

Methodological Answer:

- Optimize Coupling Agents : Use HOBt/EDCI or OxymaPure/DIC systems to enhance activation of the carboxylic acid group .

- Solvent Selection : Employ polar aprotic solvents (e.g., DMF or NMP) to improve solubility of Boc-protected intermediates .

- Microwave-Assisted Synthesis : Apply controlled heating (50–60°C) to accelerate reaction kinetics while minimizing racemization .

- Real-Time Monitoring : Use LC-MS to track coupling efficiency and adjust reagent stoichiometry dynamically .

Q. What strategies address contradictions in reported bioactivity data for azetidine-based compounds?

Methodological Answer:

- Structural Reanalysis : Verify compound purity (>95% via HPLC) and confirm stereochemistry (e.g., via chiral HPLC or X-ray crystallography) to rule out enantiomeric impurities .

- Assay Optimization : Standardize in vitro bioactivity assays (e.g., SPR or enzymatic inhibition) using positive controls (e.g., known S1P receptor modulators for sphingosine-1-phosphate studies) .

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and reconcile discrepancies between in silico and experimental results .

Q. How can racemization be minimized during Boc-deprotection under acidic conditions?

Methodological Answer:

- Low-Temperature Deprotection : Use TFA/DCM (1:4 v/v) at 0–4°C to reduce acid-induced racemization .

- Alternative Deprotection Agents : Replace TFA with milder acids (e.g., HCl in dioxane) for acid-sensitive derivatives .

- Additive Use : Include scavengers like triisopropylsilane (TIS) or water to quench reactive intermediates and stabilize the free amino group .

Q. What are the safety protocols for handling this compound in high-throughput screening?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of aerosols (GHS H319/H335) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How is this compound applied in designing fluorinated bioactive molecules?

Methodological Answer:

- Fluorine Substitution : Incorporate 3-fluoroazetidine motifs to enhance metabolic stability and binding affinity (e.g., in sphingosine-1-phosphate receptor modulators) .

- Peptide Backbone Modification : Replace proline or pipecolic acid residues with Boc-protected azetidine to restrict conformational flexibility in peptide therapeutics .

- In Vivo Imaging : Utilize -labeled derivatives for positron emission tomography (PET) tracer development, leveraging the azetidine ring’s rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.